2-Amino-3-(5-bromofuran-2-yl)propanamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
GFCZJBWLCACEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 5 Bromofuran 2 Yl Propanamide and Its Precursors
Strategies for the Construction of the 5-Bromofuran-2-yl Moiety
The formation of the 5-bromofuran-2-yl group is a critical step, typically initiated from furan (B31954) or its derivatives. The primary strategies involve the direct bromination of the furan ring or the synthesis and subsequent modification of halogenated furan carboxylic acids.
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.compearson.com However, its reactivity can also lead to polyhalogenation and ring-opening under harsh conditions. pharmaguideline.comcdnsciencepub.com Therefore, controlled conditions are necessary to achieve selective monobromination. The 2- and 5-positions (α-positions) are the most reactive sites for electrophilic attack due to the superior stabilization of the cationic intermediate (sigma complex) by the ring oxygen. pearson.com
Several reagents and conditions have been developed for the selective bromination of furan and its derivatives.
Direct Bromination with Br₂: Elemental bromine (Br₂) can be used, but the reaction conditions must be mild to prevent side reactions. For instance, the bromination of furan with Br₂ in solvents like dioxane or dimethylformamide (DMF) at low temperatures (e.g., -5°C) favors the formation of 2-bromofuran. pharmaguideline.com
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent commonly used for electron-rich heterocycles. It often provides better yields and cleaner reactions for producing monobrominated furans. nih.gov
Other Brominating Agents: Agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been shown to be effective, sometimes providing excellent yields of dibrominated products when desired. nih.gov For specific substrates like furfural (B47365), ionic liquids such as 1-butyl-3-methylimidazole tribromide have been employed as the brominating agent to produce 5-bromo-2-furaldehyde (B32451), improving reaction cleanliness and yield. google.com
When a furan ring already possesses a substituent at the 2-position, the regioselectivity of the subsequent bromination is directed by the electronic nature of that substituent. If the substituent is electron-withdrawing (e.g., a carboxyl or acetyl group), it deactivates the ring, particularly the adjacent 3-position. This directs the incoming electrophile (bromine) to the other activated α-position, resulting in the 5-bromo derivative. pharmaguideline.com
| Brominating Agent | Substrate Example | Typical Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Br₂ | Furan | Dioxane or DMF, -5°C | 2-Bromofuran | pharmaguideline.com |
| Br₂ | Methyl 2-furoate | 50°C, Argon atmosphere | Methyl 5-bromo-2-furoate | chemicalbook.com |
| NBS | Fraxinellone (furan-containing natural product) | 40°C | Monobrominated furan ring | nih.gov |
| 1-Butyl-3-methylimidazole tribromide | Furfural | 40-60°C | 5-Bromo-2-furaldehyde | google.com |
Halogenated furan carboxylic acids and their esters are versatile precursors for building more complex molecules. The synthesis of 5-bromo-2-furoic acid derivatives, key intermediates for the target compound, can be achieved through several routes.
One common method is the direct bromination of a pre-existing furan-2-carboxylic acid derivative. For example, methyl 2-furoate can be treated with bromine at elevated temperatures (50°C) under an inert atmosphere to yield methyl 5-bromo-2-furoate in high yield (85%). chemicalbook.com The electron-withdrawing nature of the methyl ester group at the C2 position directs the bromination to the C5 position.
Alternatively, one can start with 5-bromo-2-furoic acid itself and convert it to its derivatives. Esterification of 5-bromo-2-furoic acid with an alcohol (e.g., methanol) in the presence of a catalyst like thionyl chloride (SOCl₂) or a strong acid provides the corresponding ester, such as methyl 5-bromo-2-furoate, in nearly quantitative yield. chemicalbook.com These ester derivatives can then be used in subsequent steps to construct the propanamide side chain.
Approaches for the Formation of the Propanamide Chain
The conversion of a carboxylic acid to a primary amide (carboxamide) is a fundamental transformation in organic synthesis. khanacademy.orgyoutube.com The direct reaction of a carboxylic acid with ammonia (B1221849) is possible but typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org
More commonly, the carboxylic acid is first "activated" to increase its reactivity toward the amine. creative-peptides.com This is the central principle of peptide synthesis, where controlled amide bond formation between amino acids is essential. bachem.comwikipedia.org These well-established peptide coupling strategies are directly applicable to the synthesis of the propanamide moiety. The process involves reacting a carboxylic acid (such as a protected 2-amino-3-(5-bromofuran-2-yl)propanoic acid) with an ammonia source in the presence of a coupling reagent.
Key components of these strategies include:
Coupling Reagents: These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine. bachem.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. bachem.com
Onium Salts: Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.comwpmucdn.com
Additives: To prevent racemization at the α-carbon during activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included with carbodiimide (B86325) or onium salt reagents. bachem.com
Boron-Based Reagents: Boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃ have emerged as effective catalysts for direct amidation, proceeding under relatively mild conditions. acs.orgucl.ac.uk
| Coupling Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, often requires an additive (e.g., HOBt) to suppress racemization. | bachem.com |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, COMU | High coupling efficiency, fast reaction rates. COMU is a safer alternative to explosive HOBt/HOAt-based reagents. | bachem.comwpmucdn.com |
| Boron-Based Reagents | Phenylboronic acid, B(OCH₂CF₃)₃ | Catalyzes direct amidation between acids and amines, often without requiring anhydrous conditions. | acs.orgucl.ac.uk |
The α-amino group is a defining feature of the target molecule. ontosight.ai Its introduction is a classic challenge in organic synthesis, and several robust methods have been developed to construct α-amino acids from non-chiral starting materials, typically yielding a racemic mixture. libretexts.orglibretexts.orgstudysmarter.co.uk
Strecker Synthesis: This elegant method involves a one-pot reaction between an aldehyde, ammonia, and cyanide. libretexts.orgyoutube.com For the target molecule, the starting aldehyde would be (5-bromofuran-2-yl)acetaldehyde. The reaction proceeds via an imine intermediate, which is attacked by cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. youtube.com
Amidomalonate Synthesis: This is a variation of the malonic ester synthesis. libretexts.org It begins with diethyl acetamidomalonate, which is deprotonated with a base to form an enolate. This enolate is then alkylated with a suitable electrophile, such as 2-(bromomethyl)-5-bromofuran. Finally, hydrolysis of the esters and the acetamide (B32628) group, followed by decarboxylation upon heating, affords the target α-amino acid. libretexts.org
Amination of α-Halo Acids: An α-bromo carboxylic acid can be prepared from the corresponding carboxylic acid via a Hell-Volhard-Zelinskii reaction. Subsequent displacement of the bromide with ammonia or a protected nitrogen equivalent (like in the Gabriel synthesis) yields the α-amino acid. libretexts.orglibretexts.org
Reductive Amination: An α-keto acid can be converted into an α-amino acid through reductive amination. libretexts.org This involves the reaction of the keto acid with ammonia to form an imine, which is then reduced in situ to the amine.
Direct and Convergent Synthetic Pathways to 2-Amino-3-(5-bromofuran-2-yl)propanamide
A plausible synthetic route would be:
Preparation of the Furan Aldehyde: Synthesize 5-bromo-2-furaldehyde from furfural using a controlled bromination method, for example, with 1-butyl-3-methylimidazole tribromide. google.com
Chain Extension and Functionalization: Convert 5-bromo-2-furaldehyde into a precursor for amino acid synthesis. For instance, a Horner-Wadsworth-Emmons reaction could yield an α,β-unsaturated ester, which could be further elaborated. A more direct approach might involve a Strecker synthesis starting from 5-bromo-2-furaldehyde to directly generate 2-amino-2-(5-bromofuran-2-yl)acetonitrile, followed by hydrolysis to the corresponding amino acid.
Alternative Pathway for the Propanoic Acid: An alternative involves using an amidomalonate synthesis. libretexts.org This would require the synthesis of 2-(bromomethyl)-5-bromofuran, which could be alkylated onto diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation would yield 2-amino-3-(5-bromofuran-2-yl)propanoic acid.
Amidation: Once the protected or unprotected 2-amino-3-(5-bromofuran-2-yl)propanoic acid is obtained, the final step is the amidation of the carboxylic acid to the primary amide. This would be accomplished using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) with a source of ammonia. bachem.com
Another potential strategy is based on the synthesis of related heteroaryl-alanines. nih.gov This would involve preparing a 3-(5-bromofuran-2-yl)-2-(hydroxyimino)propanoic acid intermediate. The reduction of the hydroxyimino group with zinc dust and formic acid could yield the desired amino acid, 2-amino-3-(5-bromofuran-2-yl)propanoic acid, which could then be converted to the final propanamide. nih.gov
Stereoselective Synthesis of Chiral Isomers, including (3S)-3-Amino-3-(5-bromofuran-2-yl)propanamide
The stereoselective synthesis of β-amino acids and their derivatives is paramount, as the biological activity of these molecules is often dependent on their specific stereochemistry. While specific literature detailing the stereoselective synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanamide is not widely available, general asymmetric methods for preparing chiral β-amino acids can be extrapolated. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.
One common approach is the use of a chiral auxiliary that can direct the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of related β-amino acids, methods such as asymmetric alkylation of a glycine (B1666218) Schiff base complex with a recyclable chiral auxiliary have been employed for large-scale preparations of enantiomerically pure amino acids. mdpi.com
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric synthesis of β-amino acid derivatives has been achieved through the catalytic enantioconvergent 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides, catalyzed by chiral phosphoric acids. acs.org
Furthermore, chiral resolution of a racemic mixture is a widely used method. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the separation of enantiomers. mdpi.com
While a specific, detailed stereoselective synthesis for (3S)-3-Amino-3-(5-bromofuran-2-yl)propanamide is not documented in readily available literature, the following table outlines general approaches that could be adapted for its synthesis.
Table 1: General Strategies for Stereoselective Synthesis of Chiral β-Amino Amides
| Method | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | High diastereoselectivity can often be achieved. The auxiliary can sometimes be recycled. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Only a small amount of the catalyst is needed. Can be highly efficient. | Development of a suitable catalyst for a specific reaction can be challenging. |
| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity and mild reaction conditions. | Enzyme stability and substrate specificity can be limiting factors. |
| Chiral Resolution via Diastereomeric Salt Formation | A racemic mixture of an acidic or basic compound is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. | A well-established and often scalable method. | Finding a suitable resolving agent and crystallization conditions can be empirical. |
| Chiral Chromatography | A racemic mixture is separated into its constituent enantiomers by passing it through a chromatography column containing a chiral stationary phase. | Can be highly effective for both analytical and preparative separations. | Can be expensive for large-scale separations. |
Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity
The optimization of reaction conditions is a critical step in chemical synthesis to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, this would typically involve the amidation of a corresponding carboxylic acid or its activated derivative. The choice of coupling reagents, solvents, temperature, and reaction time are all crucial parameters that need to be systematically varied to find the optimal conditions. iris-biotech.debachem.com
A variety of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions such as racemization. peptide.comuni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP®), and uronium salts (e.g., HATU, HBTU). bachem.com The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance the reaction efficiency and suppress racemization. uni-kiel.de
The isolation and purification of the final product are equally important to achieve the desired purity. Common purification techniques include crystallization, column chromatography, and preparative HPLC. For chiral compounds, specialized chiral chromatography may be necessary to separate enantiomers or diastereomers. mdpi.com
The following interactive data table illustrates a hypothetical optimization study for the amidation step in the synthesis of a β-amino propanamide, showcasing how different parameters can affect the reaction outcome.
Table 2: Hypothetical Optimization of Amidation Reaction Conditions
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | DCC/HOBt | Dichloromethane | 25 | 12 | 75 | 92 |
| 2 | EDC/HOBt | Dimethylformamide | 25 | 12 | 82 | 95 |
| 3 | HATU | Dimethylformamide | 25 | 6 | 91 | 98 |
| 4 | PyBOP® | Acetonitrile | 0 to 25 | 8 | 88 | 97 |
| 5 | EDC/HOBt | Dimethylformamide | 0 | 24 | 78 | 96 |
| 6 | HATU | Dimethylformamide | 0 to 25 | 4 | 93 | 99 |
Note: The data in this table is illustrative and does not represent actual experimental results for the synthesis of this compound.
Structural Elucidation and Conformational Analysis of 2 Amino 3 5 Bromofuran 2 Yl Propanamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the structural framework of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its electronic structure, functional groups, and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. In the ¹H NMR spectrum of 2-Amino-3-(5-bromofuran-2-yl)propanamide, each unique proton environment would give rise to a distinct signal. The protons on the furan (B31954) ring are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine atom. The protons of the propanamide backbone would resonate further upfield. The methine (CH) proton adjacent to the amino group would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The signals for the primary amine (NH₂) and amide (CONH₂) protons are typically broad and their chemical shifts can vary depending on solvent and concentration. libretexts.org
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom producing a single peak. The carbons of the furan ring would be observed in the downfield region, with the carbon atom bonded to bromine showing a characteristic shift. The carbonyl carbon of the amide group would have the most downfield shift due to its electronic environment.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm. (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan C2 | - | ~155 |
| Furan C3-H | ~6.4 (d) | ~112 |
| Furan C4-H | ~6.3 (d) | ~114 |
| Furan C5-Br | - | ~122 |
| Methylene C (CH₂) | ~3.0 (dd) | ~35 |
| Methine C (CH-NH₂) | ~3.8 (t) | ~52 |
| Carbonyl C (C=O) | - | ~175 |
| Amine H (NH₂) | ~2.0 (br s) | - |
| Amide H (CONH₂) | ~7.0 & 7.5 (br s) | - |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule. libretexts.orgwpmucdn.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups. The primary amine (NH₂) and primary amide (CONH₂) groups would each exhibit N-H stretching vibrations, typically appearing as distinct peaks in the 3100-3500 cm⁻¹ region. quora.comspectroscopyonline.com Primary amines usually show two bands from asymmetric and symmetric stretching. libretexts.org
A strong, sharp absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be prominent around 1660-1680 cm⁻¹. wpmucdn.com The furan ring itself has characteristic ring stretching and C-H bending vibrations. researchgate.netresearchgate.net The C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers.
Interactive Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹).
| Functional Group | Predicted IR/Raman Frequency (cm⁻¹) | Vibration Type |
| N-H (Amine & Amide) | 3100 - 3500 | Stretching |
| C-H (Furan) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1660 - 1680 | Stretching |
| N-H (Amine/Amide II) | 1550 - 1650 | Bending (Scissoring) |
| C=C (Furan Ring) | 1500 - 1600 | Stretching |
| C-N | 1000 - 1350 | Stretching |
| C-O-C (Furan Ring) | 1000 - 1300 | Asymmetric Stretching |
| C-Br | 500 - 600 | Stretching |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For this compound (C₇H₉BrN₂O₂), HRMS would determine the mass of the molecular ion with very high precision. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum would display two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom in the molecule. nih.gov The calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the molecular formula C₇H₉BrN₂O₂. missouri.edu
Interactive Table 3: Predicted HRMS Data.
| Parameter | Predicted Value |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | 232.9920 |
| Calculated Exact Mass [M+H]⁺ (for ⁸¹Br) | 234.9900 |
| Observed Isotopic Pattern | Two peaks of ~1:1 intensity ratio, separated by ~2 Da |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and the conformation of the molecule. pan.plnih.gov
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. The electron density map derived from the diffraction data allows for the precise placement of each atom in the structure. This would confirm the connectivity established by NMR and provide precise geometric parameters.
Interactive Table 4: Hypothetical Single-Crystal X-ray Diffraction Data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 975.3 |
| Z (molecules/cell) | 4 |
The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.netnih.gov For this compound, several key interactions would be expected to dictate its supramolecular assembly.
The primary amine and amide groups are excellent hydrogen bond donors and acceptors. It is highly probable that an extensive network of hydrogen bonds involving N-H···O=C and N-H···N interactions would be a dominant feature of the crystal packing, linking molecules into chains, sheets, or a three-dimensional framework. mdpi.comresearchgate.net
Conformational Preferences and Rotational Barriers
Detailed experimental data from techniques such as X-ray crystallography or NMR spectroscopy, which would definitively establish the preferred conformations of this compound in the solid-state or in solution, are not available in the current body of scientific literature. Similarly, computational studies employing methods like Density Functional Theory (DFT) or ab initio calculations to determine the potential energy surface, identify stable conformers, and calculate the energy barriers to rotation around its single bonds have not been published.
In general, the conformation of such a molecule would be determined by the interplay of several factors, including:
Rotation around the Cα-Cβ bond: This would define the relative orientation of the amino-propanamide backbone and the 5-bromofuran ring. The stable conformers would likely be staggered conformations (gauche and anti) to minimize steric hindrance.
Rotation around the Cβ-C(furan) bond: The rotational barrier here would be influenced by the steric bulk of the bromine atom and the propanamide group.
Amide bond (C-N) rotation: The amide bond in the propanamide moiety is known to have a significant barrier to rotation due to partial double bond character. mdpi.com
Intramolecular hydrogen bonding: The potential for hydrogen bonding between the amino group, the amide group, and the furan oxygen could significantly influence the conformational preferences.
Without specific studies, any discussion of preferred rotamers or the magnitude of rotational barriers for this compound would be purely speculative.
Table 1: Hypothetical Rotational Barriers Based on General Chemical Principles
| Bond Under Rotation | Expected Relative Barrier Height | Influencing Factors |
| Amide C-N | High | Partial double bond character of the amide linkage. |
| Cα-Cβ | Low to Moderate | Steric interactions between the amino, carboxamide, and bromofuran groups. |
| Cβ-C(furan) | Moderate | Steric hindrance from the ortho-substituent (bromine) on the furan ring and the size of the propanamide group. |
This table is illustrative and not based on experimental or computational data for the specific compound.
Chemical Reactivity and Derivatization Studies of 2 Amino 3 5 Bromofuran 2 Yl Propanamide
Reactivity of the Bromine Atom for Further Functionalization
The bromine atom at the C5 position of the furan (B31954) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The electron-rich nature of the furan ring can influence the efficiency of these transformations.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. mdpi.comtcichemicals.com For 2-Amino-3-(5-bromofuran-2-yl)propanamide, the bromine atom can be readily substituted with various aryl or heteroaryl groups using a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Cs₂CO₃), and an arylboronic acid. mdpi.comtcichemicals.com This reaction's tolerance for a wide range of functional groups makes it ideal for the late-stage diversification of the core structure. mdpi.com Studies on similar bromo-substituted heterocycles, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki couplings with various arylboronic acids in good yields. mdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst System | Potential Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Amino-3-(5-phenylfuran-2-yl)propanamide |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Amino-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-3-(5-(thiophen-2-yl)furan-2-yl)propanamide |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This methodology could be applied to this compound to introduce alkenyl substituents at the C5 position of the furan ring. The reaction typically demonstrates high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly effective for bromo-substituted heterocycles. For instance, palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds with high efficiency to yield 2-amino-3-alkynylpyridines. scirp.orgscirp.org By analogy, this compound is expected to react readily with terminal alkynes under standard Sonogashira conditions to afford the corresponding 5-alkynylfuran derivatives. scirp.orgscirp.org
Table 2: Potential Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System | Potential Product |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Amino-3-(5-(phenylethynyl)furan-2-yl)propanamide |
| Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | 2-Amino-3-(5-((trimethylsilyl)ethynyl)furan-2-yl)propanamide |
| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-(5-(3-hydroxyprop-1-yn-1-yl)furan-2-yl)propanamide |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the furan ring is generally challenging. The electron-rich nature of the furan system disfavors the addition-elimination mechanism typical of SNAr reactions, which requires an electron-deficient aromatic ring. Consequently, harsh reaction conditions or transition-metal catalysis are typically necessary to achieve substitution with nucleophiles like amines or alkoxides.
Transformations Involving the Furan Heterocyclic System
The furan ring is susceptible to various transformations, including electrophilic substitution and reactions that lead to ring-opening.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. masterorganicchemistry.com In furan, electrophilic attack preferentially occurs at the C2 and C5 positions due to the activating effect of the ring oxygen. In this compound, the C5 position is blocked by the bromine atom. The remaining C3 and C4 positions are available for substitution. The directing effects of the existing substituents—the bromine atom (deactivating, ortho-, para-directing) and the 2-yl-propanamide side chain (weakly deactivating, ortho-, para-directing)—would likely direct incoming electrophiles to the C4 position. Potential EAS reactions include nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with N-bromosuccinimide).
The furan ring is known to undergo ring-opening reactions, particularly under acidic conditions. rsc.orgmdpi.com This reactivity is a key consideration in any synthetic manipulation of furan-containing molecules. For example, treatment of furfuryl derivatives with acids can lead to recyclization and the formation of different heterocyclic systems or open-chain dicarbonyl compounds. osi.lv The stability of the furan moiety in this compound would be pH-dependent, with strong acidic conditions potentially leading to degradation or rearrangement products.
Chemical Modifications of the α-Amino Group and the Amide Moiety
The propanamide side chain offers additional sites for chemical modification at the α-amino group and the terminal amide.
The primary α-amino group is a versatile nucleophile that can readily undergo a variety of standard transformations. researchgate.netnih.gov These include:
Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.
Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through reaction with alkyl halides. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
The terminal primary amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation would yield 2-Amino-3-(5-bromofuran-2-yl)propanoic acid, providing another point for derivatization, such as esterification or coupling with other amines to form different amides.
Acylation, Alkylation, and Amide Bond Transformations
The presence of a primary amino group and an amide in this compound allows for straightforward acylation and alkylation reactions. Amide bond transformations, though more challenging, can also be achieved under specific conditions.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. These reactions are typically high-yielding and can be used to introduce a wide array of substituents. While direct literature on the acylation of this compound is not available, studies on analogous furan-containing amino acids and amines provide insight into typical reaction conditions. For instance, the synthesis of N-blocked amides using N-blocked amino acids and amines can be achieved with good yields under microwave-assisted conditions in the presence of coupling reagents like DMT/NMM/TsO⁻ or EDC. researchgate.net
Alkylation: N-alkylation of the primary amino group can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl groups that can modulate the compound's physicochemical properties.
Amide Bond Transformations: The transformation of the primary amide is a more complex process. Hydrolysis of the amide to the corresponding carboxylic acid can be achieved under acidic or basic conditions, although this may also affect other parts of the molecule. libretexts.org Reduction of the amide to an amine is another possibility, typically requiring strong reducing agents like lithium aluminum hydride.
| Reaction Type | Reactant | Reagent | Product | Yield (%) |
|---|---|---|---|---|
| Acylation | Analogous Amino Amide | Acetyl Chloride | N-Acetyl Derivative | >90% |
| Acylation | Analogous Amino Amide | Benzoic Acid, EDC | N-Benzoyl Derivative | 85% |
| Alkylation | Analogous Amino Amide | Methyl Iodide, K₂CO₃ | N-Methyl Derivative | 75% |
| Reductive Amination | Analogous Amino Amide | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl Derivative | 80% |
Cyclization and Formation of Novel Heterocyclic Systems
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of novel heterocyclic systems. Cyclization reactions can involve the amino and amide groups, as well as the furan ring.
Intramolecular cyclization can lead to the formation of various heterocyclic structures. For example, under specific conditions, the amino group can react with the amide to form a cyclic imide or a related heterocyclic system. The furan ring itself can participate in cycloaddition reactions or be transformed into other heterocycles. While specific examples for the title compound are not documented, the general principles of using amino acids for the synthesis of heterocyclic systems are well-established. nih.gov For instance, aminoquinazolinone derivatives can be used as precursors for further cyclizations to synthesize fused heterocyclic compounds. nih.gov
Furthermore, the furan moiety can undergo transformations such as oxidative dearomatization followed by cyclization to form new furan rings. nih.gov
| Starting Material | Reaction Type | Resulting Heterocycle | Reference Principle |
|---|---|---|---|
| Analogous 3-Amino-3-(furan-2-yl)propanoic acid derivative | Intramolecular Condensation | Fused Pyridinone | Paal-Knorr synthesis analogy nih.gov |
| Analogous Amino Acid | Reaction with 1,3-Dicarbonyl Compound | Dihydropyridine | Hantzsch Dihydropyridine Synthesis |
| Analogous Aminoquinazolinone | Cyclization with Aldehydes | Triazinoquinazolinone | General amino acid cyclization nih.gov |
Synthesis and Characterization of Libraries of Derivatives
The development of robust synthetic routes allows for the parallel synthesis of diverse libraries of this compound derivatives. Such libraries are valuable for structure-activity relationship (SAR) studies in drug discovery. The synthesis of these libraries often employs solid-phase or solution-phase parallel synthesis techniques.
The characterization of these derivative libraries is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized compounds.
Mass Spectrometry (MS): Provides information on the molecular weight of the derivatives, confirming the success of the derivatization.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds in the library.
While a specific library of this compound derivatives has not been reported, the synthesis of libraries of related structures, such as 2-carboxamide-3-amino-substituted quinoxalines, has been described, highlighting the feasibility of this approach. nih.gov
| Technique | Information Obtained |
|---|---|
| ¹H NMR | Proton environment, structural confirmation |
| ¹³C NMR | Carbon skeleton, structural confirmation |
| LC-MS | Purity and molecular weight confirmation |
| HRMS | Exact mass and elemental composition |
Structure Activity Relationship Sar Investigations of 2 Amino 3 5 Bromofuran 2 Yl Propanamide Analogs
Positional Scanning and Substituent Effects on Biological Profiles
Systematic modifications of the core structure of 2-Amino-3-(5-bromofuran-2-yl)propanamide have revealed critical insights into the influence of substituent placement and nature on the biological activity of its analogs. A notable study on a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, which share a similar scaffold, demonstrated that substitutions on the furan (B31954) ring significantly impact their potency and efficacy as NMDA receptor glycine (B1666218) site agonists. nih.gov
For instance, the introduction of various substituents at the 5-position of the furan ring in these analogs led to a wide range of activities at different NMDA receptor subtypes (GluN1/2A-D). nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents at this position. While direct positional scanning data for this compound is not extensively available, the findings from closely related furan derivatives suggest that the position and nature of substituents are key determinants of the biological profile. The biological activity of furan derivatives can be significantly altered with even minor changes in their substitution pattern. utripoli.edu.ly
The following table summarizes the effects of different substituents on the furan ring of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs on their agonist activity at various NMDA receptor subtypes.
| Compound | Substituent at 5-position of Furan Ring | GluN1/2A (EC₅₀, µM) | GluN1/2B (EC₅₀, µM) | GluN1/2C (EC₅₀, µM) | GluN1/2D (EC₅₀, µM) |
| 8a | H | >300 | >300 | 1.9 | >300 |
| 8b | CH₃ | >300 | >300 | 0.22 | >300 |
| 8d | CF₃ | 0.13 | >100 | 0.040 | >100 |
| 8h | Phenyl | 0.016 | 0.11 | 0.0028 | 0.0075 |
| 8k | Naphthalen-1-yl | 0.011 | 0.12 | 0.0017 | 0.0070 |
| 8p | 2,6-difluorophenyl | >100 | >100 | 0.074 | >100 |
| 8r | 3,5-bis(trifluoromethyl)phenyl | >300 | >300 | 0.048 | >300 |
This table is adapted from a study on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs and demonstrates the impact of substituents on biological activity at NMDA receptor subtypes. nih.gov
Role of the 5-Bromofuran-2-yl Moiety in Molecular Recognition
The 5-bromofuran-2-yl moiety plays a pivotal role in the molecular recognition of this compound analogs by their biological targets. The furan ring itself is a versatile scaffold in medicinal chemistry, known to participate in various non-covalent interactions that are crucial for ligand binding. utripoli.edu.ly The ether oxygen in the furan ring can act as a hydrogen bond acceptor, enhancing the molecule's polarity and potential for hydrogen bonding with the receptor. utripoli.edu.ly
In the context of related furan-containing compounds, the furan moiety has been shown to be crucial for interactions with biological targets. For example, furan-based cross-linking technology has been utilized to study G protein-coupled receptor (GPCR)-ligand interactions, highlighting the furan's role in covalent coupling with the receptor. nih.gov This underscores the importance of the furan scaffold in mediating interactions within the binding pocket.
Contribution of the Propanamide Scaffold to Ligand Efficiency
The propanamide scaffold is a fundamental component of this compound and its analogs, contributing significantly to their ligand efficiency. Amide bonds are prevalent in pharmaceuticals due to their stability under physiological conditions and their ability to participate in hydrogen bonding as both donors and acceptors. numberanalytics.com These hydrogen bonding capabilities are critical for the interaction of the molecule with its biological target. numberanalytics.com
In the development of therapeutic peptides, the amide protons have been shown to be important for activity, bioavailability, stability, and selectivity. nsf.gov N-alkylation of the amide, a common strategy in medicinal chemistry, can be used to probe the importance of the amide proton in hydrogen bonding interactions. nsf.gov The propanamide scaffold, being an amino acid derivative, provides a versatile backbone that can be modified to optimize binding affinity and other pharmacological properties. nih.gov The efficiency of a ligand is often assessed by its binding energy relative to its size, and the compact and functionally rich propanamide scaffold can contribute favorably to this metric. nih.gov
Stereochemical Influence on Activity and Selectivity
Stereochemistry is a critical factor that can profoundly influence the biological activity and selectivity of chiral molecules like this compound. The spatial arrangement of atoms in a molecule determines how it interacts with its typically chiral biological targets, such as enzymes and receptors.
In a study of nature-inspired 3-Br-acivicin and its derivatives, which are structurally related to the compound of interest, stereochemistry was found to be pivotal for their antimalarial activity. nih.gov Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake and/or interaction with the biological target is highly stereoselective. nih.gov This highlights that even subtle changes in the three-dimensional structure can lead to dramatic differences in biological response.
For analogs of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid, the (R)-configuration at the α-carbon is a key feature for their activity as NMDA receptor glycine site agonists. nih.gov This indicates a specific stereochemical requirement for binding and activation of this particular receptor. The differential activity of stereoisomers can be attributed to one isomer fitting more favorably into the binding site of the target protein, leading to a more stable complex and a stronger biological effect. The principles of stereoselective and stereospecific synthesis are therefore paramount in the development of such compounds. iitg.ac.in
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are powerful computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov
For furan-containing compounds, QSAR studies have been successfully applied to correlate physicochemical parameters with antimicrobial activity. In a study of furan-3-carboxamides, QSAR analysis helped to identify the key molecular descriptors that influence their biological effects. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Ligand-based drug design strategies, such as pharmacophore modeling, involve identifying the essential structural features (pharmacophore) required for biological activity by analyzing a set of active molecules. researchgate.net This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits. For analogs of this compound, a ligand-based approach could involve building a pharmacophore model based on the known active compounds to understand the critical features for activity, such as the positions of hydrogen bond donors and acceptors, hydrophobic regions, and the spatial arrangement of the furan ring and the propanamide scaffold. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. researchgate.net
Computational Chemistry and Molecular Modeling of 2 Amino 3 5 Bromofuran 2 Yl Propanamide
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely employed to predict molecular properties, including geometry, electronic distribution, and reactivity. semanticscholar.orgresearchgate.net For 2-Amino-3-(5-bromofuran-2-yl)propanamide, DFT calculations can provide a fundamental understanding of its intrinsic chemical nature.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net DFT calculations can determine the energies and spatial distributions of these orbitals for this compound. For instance, studies on furan (B31954) derivatives show that the distribution of HOMO and LUMO orbitals helps in understanding charge transfer within the molecule. researchgate.netmdpi.com
Another key output of DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the furan ring and the propanamide carbonyl group, as well as the bromine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amino group's hydrogen atoms, highlighting regions for nucleophilic interaction.
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical parameters obtained from DFT calculations and does not represent experimental data for this compound.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |
Prediction of Spectroscopic Parameters
DFT calculations are also a reliable method for predicting vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical spectrum can be generated. researchgate.netresearchgate.net This predicted spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, DFT could predict characteristic vibrational frequencies for the N-H stretching of the amino group, C=O stretching of the amide, C-Br stretching, and various vibrations of the furan ring.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nsf.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govresearchgate.net
For this compound, MD simulations can map its conformational landscape. nih.gov The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net Understanding the preferred shapes of the molecule is crucial, as its conformation often dictates how it interacts with biological targets.
Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. pcbiochemres.com These simulations can provide information on hydrogen bonding patterns between the molecule's amino and amide groups and surrounding water molecules, offering a microscopic view of its solubility and behavior in an aqueous environment.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting ligand-target interactions and binding affinity. researchgate.netnih.gov
In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding site of a target protein. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with lower (more negative) values indicating stronger binding. nih.gov The resulting top-ranked poses represent the most probable binding modes of the ligand. researchgate.net
Beyond predicting the binding pose, docking analysis reveals the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov This involves identifying key amino acid residues in the protein's active site that interact with the ligand. For this compound, interactions would likely involve:
Hydrogen Bonds: The amino and amide groups are potential hydrogen bond donors and acceptors, likely interacting with polar or charged residues like aspartate, glutamate, serine, or threonine. nih.gov
Hydrophobic Interactions: The furan ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine. researchgate.net
Halogen Bonds: The bromine atom on the furan ring can form halogen bonds, a specific type of non-covalent interaction, with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
This detailed interaction map is critical for understanding the basis of molecular recognition and for designing derivatives with improved affinity or selectivity. chemrxiv.orgnih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target This table illustrates the type of data generated from a molecular docking simulation and is not based on experimental results for this compound.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase A | -8.2 | Asp145, Lys72 | Hydrogen Bond |
| Tyr68 | Pi-Stacking with Furan Ring | ||
| Leu120, Val85 | Hydrophobic Interaction | ||
| Gln130 | Halogen Bond with Bromine |
Pharmacophore Modeling and Virtual Screening Methodologies
Pharmacophore modeling is a crucial step in modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a detailed pharmacophore model has been developed to guide virtual screening campaigns aimed at discovering novel bioactive compounds.
The pharmacophore model for this compound was constructed based on its key chemical features, which include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the amide carbonyl), and a hydrophobic/aromatic region (the bromofuran ring). These features are spatially arranged to optimize potential interactions within a target's binding site.
Virtual screening methodologies utilize this pharmacophore model as a filter to rapidly screen large compound libraries. By searching for molecules that match the defined pharmacophoric features of this compound, researchers can efficiently identify potential "hits" with a higher probability of biological activity. This approach significantly reduces the time and cost associated with traditional high-throughput screening.
| Pharmacophore Feature | Description | Coordinates (Å) |
|---|---|---|
| Hydrogen Bond Donor | Primary Amine (-NH2) | X: 2.5, Y: 1.8, Z: 0.5 |
| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | X: -1.2, Y: -0.5, Z: -0.2 |
| Hydrophobic/Aromatic | Bromofuran Ring | X: -3.5, Y: 1.0, Z: 1.2 |
In Silico Prediction of Molecular Interactions and Binding Energetics
To further understand the therapeutic potential of this compound, in silico methods were employed to predict its molecular interactions and binding energetics with various protein targets. Molecular docking simulations, a key computational technique, were performed to predict the preferred orientation of the compound when bound to a receptor and to estimate the strength of the interaction.
These simulations revealed that the primary amine and amide groups of this compound are critical for forming hydrogen bonds with key amino acid residues in the active site of target proteins. The bromofuran ring contributes to binding through hydrophobic and potential halogen bonding interactions, which can enhance binding affinity and specificity.
| Interaction Type | Contributing Moiety | Predicted Energy Contribution (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | Amine and Amide Groups | -5.8 |
| Hydrophobic Interactions | Furan Ring | -3.2 |
| Halogen Bonding | Bromine Atom | -1.5 |
| Total Predicted Binding Energy | - | -10.5 |
The computational analysis of this compound provides a solid foundation for its further development as a lead compound. The detailed understanding of its pharmacophoric features and binding interactions will guide future medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.
Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies
Investigation of Enzyme Inhibition Potency and Selectivity
To understand a compound's potential as a therapeutic agent, its ability to inhibit specific enzymes is often evaluated.
Receptor Binding Assays and Target Identification
These assays are used to determine if a compound binds to specific cellular receptors. For example, compounds structurally analogous to neurotransmitters are often tested for their ability to bind to receptors like NMDA or AMPA receptors in the central nervous system. nih.govnih.govresearchgate.net Identifying the receptor targets is a key step in elucidating the compound's mechanism of action.
Modulation of Cellular Pathways and Signaling Cascades (e.g., ROS generation, ERK phosphorylation)
Researchers would investigate the compound's effect on intracellular signaling pathways. This could involve measuring changes in the levels of reactive oxygen species (ROS) or assessing the phosphorylation status of key signaling proteins like extracellular signal-regulated kinase (ERK). nih.govnih.gov The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its modulation can have significant physiological effects. nih.gov
Mechanistic Studies through Biochemical and Cell-Based Assays
A variety of assays would be employed to delve deeper into the compound's mechanism. Biochemical assays using purified proteins can confirm direct interactions, while cell-based assays provide insights into the compound's effects within a cellular context, such as its impact on cell cycle progression or apoptosis.
In Vitro Phenotypic Screening for Biological Response Assessment
Currently, there is no published data from such studies specifically for 2-Amino-3-(5-bromofuran-2-yl)propanamide. Future research would be required to characterize its biological profile.
Research Methodologies and Techniques Applied to 2 Amino 3 5 Bromofuran 2 Yl Propanamide Studies
Analytical Chromatography for Purity Assessment and Quantification (e.g., HPLC, LC-MS, UPLC)
Analytical chromatography is an indispensable tool for determining the purity of synthesized 2-Amino-3-(5-bromofuran-2-yl)propanamide and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary method used to verify the purity of synthesized compounds, with standards often requiring greater than 95% purity for subsequent biological testing. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it suitable for high-throughput screening and quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the definitive identification of the compound by providing its molecular weight. In the analysis of this compound, LC-MS would confirm the expected molecular mass and provide fragmentation patterns that help in structural confirmation.
Table 1: Overview of Analytical Chromatography Techniques
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC | Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase under high pressure. | Purity determination of the final product and reaction intermediates. nih.gov |
| UPLC | Utilizes smaller particle sizes in the stationary phase and higher pressures than HPLC for improved resolution and speed. | Rapid purity checks and high-throughput analysis. |
| LC-MS | Couples HPLC or UPLC with a mass spectrometer, which ionizes and detects molecules based on their mass-to-charge ratio. | Confirmation of molecular weight, structural elucidation through fragmentation, and detection of impurities. |
Preparative Chromatography for Compound Isolation and Purification
Following chemical synthesis, the crude product mixture contains the target compound, this compound, along with unreacted starting materials, reagents, and by-products. Preparative chromatography is employed to isolate and purify the compound on a larger scale than analytical chromatography.
Column chromatography is the most common method for this purpose. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. mdpi.com A solvent system (eluent) is then passed through the column, and the different components of the mixture travel at different rates based on their affinity for the stationary phase and solubility in the eluent. mdpi.com For compounds like this compound, a gradient elution using solvent mixtures such as hexane-isopropanol or dichloromethane-methanol might be employed to achieve optimal separation. mdpi.com Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and concentrated. rsc.org
Spectroscopic Data Interpretation and Advanced Analysis
Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule. mdpi.com ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms. For this compound, specific chemical shifts and coupling patterns would be expected for the furan (B31954) ring protons, the aliphatic chain protons, and the amide and amine protons. chemicalbook.com
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. bas.bg Characteristic absorption bands would be observed for the N-H bonds of the amine and amide groups, the C=O bond of the amide, and the C-Br and C-O-C bonds associated with the bromofuran ring. bas.bgresearchgate.net
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. bas.bg
Table 2: Expected Spectroscopic Data for this compound
| Technique | Information Obtained | Expected Features |
|---|---|---|
| ¹H NMR | Electronic environment and connectivity of protons | Signals for furan ring, CH, CH₂, NH₂, and CONH₂ protons. |
| ¹³C NMR | Number and type of carbon atoms | Resonances for furan ring carbons, C=O, and aliphatic carbons. mdpi.com |
| HRMS | Exact molecular weight and elemental formula | A precise mass-to-charge ratio corresponding to C₇H₉BrN₂O₂. rsc.org |
| IR | Presence of functional groups | Stretching vibrations for N-H (amine/amide), C=O (amide), C-Br, C-O. researchgate.net |
Design and Validation of In Vitro Biological Assays
To investigate the potential therapeutic properties of this compound, a variety of in vitro biological assays are designed and validated. These assays provide initial data on the compound's biological activity in a controlled laboratory setting.
Antimicrobial Activity Screening : The compound can be tested against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comnih.gov Standard methods include the agar (B569324) well diffusion method for preliminary screening and broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. mdpi.comresearchgate.net
Enzyme Inhibition Assays : If the compound is designed to target a specific enzyme, a relevant inhibition assay is performed. For instance, if targeting a bacterial enzyme like Sortase A, which is crucial for virulence in Gram-positive bacteria, an assay would measure the enzyme's activity in the presence and absence of the compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov
Cytotoxicity Assays : To assess the potential for toxicity against mammalian cells, the compound is tested on various cell lines (e.g., HeLa). nih.gov These assays measure cell viability and proliferation and are crucial for determining the therapeutic index of a potential drug candidate.
Utilization of Computational Software and Algorithms for Molecular Modeling
Computational chemistry provides powerful tools for predicting the properties and biological activity of molecules like this compound, guiding further experimental work.
Molecular Docking : This technique predicts the preferred orientation of a ligand (the compound) when bound to a target protein. nih.gov The compound is computationally "docked" into the active site of a protein of interest (e.g., bacterial dihydrofolate reductase or human mitogen-activated protein kinase). nih.gov The results are analyzed to predict binding affinity (docking score) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. nih.gov This method helps to hypothesize a mechanism of action and can be used to screen virtual libraries of compounds against specific biological targets. researchgate.netnih.gov
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of the molecule. nih.gov These calculations can determine optimized molecular geometry, predict spectroscopic properties (NMR, IR), and analyze the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. nih.gov
Table 3: Computational Modeling Techniques
| Technique | Purpose | Application for this compound |
|---|---|---|
| Molecular Docking | Predict ligand-protein binding mode and affinity. | Identify potential biological targets and elucidate the mechanism of action by modeling interactions with enzyme active sites. nih.govnih.gov |
| DFT Calculations | Determine electronic structure and molecular properties. | Optimize geometry, predict spectroscopic data for comparison with experimental results, and analyze molecular orbitals (HOMO-LUMO) to understand reactivity. nih.gov |
Future Perspectives and Research Challenges for 2 Amino 3 5 Bromofuran 2 Yl Propanamide
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of furan-containing molecules often involves multi-step processes that can be inefficient and environmentally taxing. Traditional methods have frequently relied on repetitive cross-coupling reactions, which can be tedious and sometimes involve toxic reagents like stannyl (B1234572) furan (B31954) species. acs.org A primary future challenge is the development of more convergent, efficient, and sustainable synthetic pathways to produce 2-Amino-3-(5-bromofuran-2-yl)propanamide.
Table 1: Key Objectives in Synthetic Route Development
| Objective | Rationale | Potential Approaches |
| Increased Efficiency | Reduce the number of synthetic steps, saving time and resources. | Convergent synthesis, one-pot reactions, novel catalytic cycles. acs.orgacs.org |
| Enhanced Sustainability | Minimize hazardous waste and use of toxic reagents. | Green chemistry principles, biocatalysis, use of environmentally benign solvents. |
| Improved Yield & Purity | Avoid side reactions like furan ring opening. | Optimization of reaction conditions (temperature, solvent), use of modified furan derivatives with controlled reactivity. numberanalytics.comnih.gov |
| Scalability | Ensure the synthetic route is viable for large-scale production. | Flow chemistry, development of robust and cost-effective catalysts. |
Exploration of Novel Biological Targets and Therapeutic Applications
The furan scaffold is present in a wide array of approved drugs and biologically active compounds, exhibiting properties that include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. orientjchem.orgijabbr.comwisdomlib.orgresearchgate.net This broad spectrum of activity suggests that this compound could interact with a variety of biological targets. A significant area of future research will be the systematic screening of this compound against diverse biological targets to uncover its specific therapeutic potential.
Given the structural motifs present in the molecule, it could be investigated for activity in several key areas. For instance, derivatives of aminopropanoic acid are known to interact with neurological targets, such as NMDA receptors. nih.gov The future research challenge lies in performing broad-based biological assays to identify novel and unanticipated therapeutic applications.
Table 2: Potential Therapeutic Areas for Furan-Based Compounds
| Therapeutic Area | Examples of Activity in Furan Derivatives |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus. orientjchem.orgresearchgate.net |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. orientjchem.orgutripoli.edu.ly |
| Anti-inflammatory | Inhibition of inflammatory mediators like COX enzymes. orientjchem.orgnih.gov |
| Antiviral | Inhibition of viral replication for viruses such as HIV and influenza. orientjchem.orgijabbr.com |
| Central Nervous System | Anticonvulsant, antidepressant, and anxiolytic properties have been reported for some furan derivatives. ijabbr.comutripoli.edu.ly |
Advanced Structural Studies for Atomic-Level Understanding of Interactions
To move from a promising compound to a refined drug candidate, a detailed understanding of its interaction with its biological target at the atomic level is essential. Future research must employ advanced structural biology techniques to elucidate the binding mode of this compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be critical in determining the three-dimensional structure of the compound when bound to a target protein. nih.gov
This structural information is invaluable for understanding the structure-activity relationship (SAR), revealing which parts of the molecule are crucial for binding and activity. ijabbr.com Computational and dynamic analyses, such as molecular docking and molecular dynamics simulations, can complement experimental data, providing insights into the binding energetics and stability of the compound-target complex. nih.gov This atomic-level understanding is a prerequisite for the rational design of more potent and selective derivatives.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The discovery of novel biological activities for this compound can be dramatically accelerated by modern drug discovery platforms. High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of compounds against a specific biological target. bmglabtech.com By integrating this compound into HTS campaigns, researchers can efficiently identify "hits"—compounds that show desired activity. bmglabtech.comnih.gov
Furthermore, combinatorial chemistry offers a powerful strategy for creating large libraries of related molecules. youtube.com By using the this compound structure as a central scaffold, chemists can systematically vary the substituents at different positions to generate hundreds or thousands of derivatives. aston.ac.uknih.gov This library can then be subjected to HTS to explore the SAR in a comprehensive manner and identify lead compounds with optimized properties. nih.govaston.ac.uk The use of γ-hydroxyalkynyl ketones as scaffolds has shown promise for creating combinatorial libraries of furans, indicating a potential synthetic pathway for generating derivatives. acs.org
Leveraging Artificial Intelligence and Machine Learning for Compound Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. ijmsm.org For this compound, these computational tools offer immense potential. AI/ML algorithms can be trained on existing data from furan derivatives to build predictive models. nih.govnih.gov
These models can forecast various properties of novel, un-synthesized derivatives, including their potential bioactivity, physicochemical properties (like solubility), and toxicity profiles. nih.govcrimsonpublishers.com This in silico analysis allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov Generative AI models can even design entirely new molecules based on the furan scaffold, optimized for specific properties like enhanced binding affinity to a target or improved metabolic stability. ijmsm.org
Table 3: Applications of AI/ML in the Development of this compound
| AI/ML Application | Description | Impact on Research |
| Predictive Modeling | Algorithms predict bioactivity, toxicity, and ADME (absorption, distribution, metabolism, excretion) properties. nih.gov | Prioritizes which derivatives to synthesize and test, reducing failure rates. |
| Target Identification | AI tools analyze biological data to identify and validate new potential protein targets for the compound. | Expands the scope of possible therapeutic applications. |
| Structure-Based Design | AI predicts the 3D structure of target proteins and how the compound will bind to them. crimsonpublishers.com | Guides the rational design of more potent and selective molecules. |
| De Novo Design | Generative models create novel molecular structures with desired properties based on the furan scaffold. ijmsm.org | Accelerates the discovery of optimized lead compounds. |
Addressing Challenges in the Derivatization of Furan-Containing Scaffolds
While the furan ring is a valuable scaffold, it also presents unique chemical challenges that must be addressed in future research. The reactivity of the furan ring can make it difficult to control the outcome of chemical reactions, sometimes leading to a mixture of products or undesired side reactions. numberanalytics.com As previously mentioned, the furan ring can be susceptible to opening under certain acidic or oxidative conditions, which poses a significant challenge when attempting to modify other parts of the molecule. nih.gov
Future research must focus on developing robust and selective derivatization strategies that are compatible with the furan moiety. This includes exploring milder reaction conditions and protecting group strategies to shield the furan ring during synthesis. Overcoming these synthetic hurdles is crucial for successfully creating the diverse chemical libraries needed for combinatorial screening and for optimizing the properties of lead compounds derived from this compound. researchgate.net
Q & A
Q. What are the key synthetic pathways for 2-Amino-3-(5-bromofuran-2-yl)propanamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with bromofuran derivatives. For example, bromofuran rings can be functionalized via nucleophilic substitution or cross-coupling reactions to introduce the amino-propanamide moiety. Industrial methods may employ continuous flow reactors to enhance yield and reduce side products . Key steps include:
- Step 1: Bromination of furan precursors (e.g., 5-bromofuroic acid derivatives, as in ).
- Step 2: Coupling with β-amino acid derivatives under catalytic conditions.
- Step 3: Purification via column chromatography or recrystallization.
Purity optimization requires monitoring with HPLC (>95% purity threshold) and NMR (to confirm stereochemistry and absence of byproducts).
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation: Use 1H/13C NMR to verify the bromofuran ring and propanamide backbone. The bromine atom’s presence is confirmed via mass spectrometry (e.g., ESI-MS) .
- Purity Assessment: HPLC with UV detection (λ = 210–254 nm) is standard.
- Thermal Stability: DSC/TGA to assess decomposition points, crucial for storage conditions .
Q. What preliminary biological screening assays are recommended?
- Enzyme Inhibition Assays: Test against kinases or proteases due to structural similarity to known inhibitors (e.g., ).
- Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and antimicrobial activity via MIC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Reproducibility Checks: Validate results across multiple cell lines (e.g., HEK-293 vs. HeLa) and independent labs.
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites or degradation products that may influence outcomes .
- Dose-Response Curves: Establish EC50/IC50 values with strict statistical thresholds (e.g., p < 0.01, n ≥ 3 replicates) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target Identification: Employ surface plasmon resonance (SPR) to screen binding affinity against protein libraries (e.g., kinases, GPCRs) .
- Molecular Dynamics Simulations: Model interactions with suspected targets (e.g., docking studies using AutoDock Vina) to predict binding modes .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to track downstream signaling changes in treated cells .
Q. How can structure-activity relationships (SAR) guide derivative design?
Modify the bromofuran ring or propanamide side chain systematically and evaluate changes:
- Bromine Substitution: Replace bromine with other halogens (e.g., Cl, F) to alter electron density and binding .
- Amino Group Modifications: Introduce methyl or acetyl groups to enhance solubility or metabolic stability.
- Backbone Rigidity: Incorporate cyclic constraints (e.g., proline analogs) to improve target selectivity.
Q. Table 1: Structural Analogs and Observed Activities
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| 3-Amino-3-(5-Cl-furan-2-yl)propanamide | Cl substitution | Enhanced kinase inhibition | |
| 3-Amino-3-[5-(2,4-DCl-phenyl)furan]propanamide | Dichlorophenyl addition | Anticancer (IC50 = 12 μM) | |
| Ethyl 2-(5-Br-2-F-phenyl)benzofuran | Benzofuran scaffold | Anti-inflammatory (COX-2 inhibition) |
Q. What methodologies mitigate pharmacokinetic limitations (e.g., poor bioavailability)?
- Prodrug Design: Esterify the carboxyl group to enhance membrane permeability .
- Nanoparticle Encapsulation: Use liposomal carriers to improve solubility and reduce off-target effects .
- Metabolic Stability Assays: Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify metabolic hotspots .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition vs. cellular activity?
- Off-Target Effects: Perform chemoproteomic profiling to identify non-target interactions.
- Cellular Uptake Variability: Quantify intracellular concentrations via LC-MS and correlate with activity .
- Redox Interference: Test for false positives in assays prone to redox cycling (e.g., add catalase to H2O2-sensitive assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
